molecular formula C22H20N4O2S B2985695 N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1112297-97-8

N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2985695
CAS No.: 1112297-97-8
M. Wt: 404.49
InChI Key: JMPJPWHIOJCTTJ-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide (hereafter referred to by its full IUPAC name) is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidin-7-one core fused with substituted phenyl and acetamide groups. Its molecular formula is C₂₃H₂₁N₃O₂S, with a molecular weight of 403.5 g/mol . Key structural features include:

  • 2-Ethylphenyl and 4-methylphenyl substituents, which influence lipophilicity and steric interactions.
  • An acetamide linker connecting the heterocyclic core to the aromatic substituents.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c1-3-15-6-4-5-7-17(15)24-18(27)12-26-13-23-20-19(25-29-21(20)22(26)28)16-10-8-14(2)9-11-16/h4-11,13H,3,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPJPWHIOJCTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the ethylphenyl and methylphenyl groups. Common reagents used in these steps include thionyl chloride, ethylamine, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to ensure high efficiency and selectivity. For example, oxidation reactions might be carried out at elevated temperatures with strong oxidizing agents, while reduction reactions may require low temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. For example, it might inhibit a key enzyme in a metabolic pathway, thereby reducing the production of a harmful metabolite.

Comparison with Similar Compounds

Pharmacological Potential

  • Analgesic Activity: While the target compound’s bioactivity is undocumented, structural analogs like 8c and 8e demonstrated significant analgesic effects in mice, attributed to their pyrazole-thiazole motifs and electron-donating substituents (e.g., dimethylaminophenyl) . The target’s thiazolo[4,5-d]pyrimidin core may similarly modulate pain receptors but requires empirical validation.
  • Metabolic Stability: The methyl and ethyl groups on the target compound could enhance metabolic stability compared to the labile chlorine atoms in 5.10 or the phenoxy linkage in 5.15 .

Biological Activity

N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O3C_{23}H_{22}N_{4}O_{3} with a molecular weight of 402.45 g/mol. The compound features a thiazolo-pyrimidine core, which is known for various biological activities. Below is a summary of its chemical properties:

PropertyValue
Molecular Weight402.45 g/mol
Molecular FormulaC23 H22 N4 O3
LogP3.4414
Polar Surface Area68.677 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Biological Activity Overview

N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has shown promising biological activities in various studies:

  • Anticancer Activity : The compound has demonstrated significant anticancer properties, particularly against various cancer cell lines. It acts through the inhibition of specific kinases involved in cancer progression.
  • Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-I and COX-II), which play a crucial role in inflammation pathways.
  • Antimicrobial Properties : Preliminary studies have suggested that the compound may possess antimicrobial activity against certain bacterial strains, although further research is needed to confirm these effects.

The biological activity of N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can be attributed to several mechanisms:

  • Kinase Inhibition : The thiazolo-pyrimidine structure is known to interact with protein kinases, leading to the inhibition of cell proliferation in cancer cells.
  • COX Inhibition : The compound selectively inhibits COX-II with an IC50 value suggesting it could be a potential candidate for treating inflammatory diseases.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Anticancer Activity :
    • A study published in ACS Omega reported that derivatives of thiazolo-pyrimidines exhibited potent anticancer activity with IC50 values as low as 0.52 μM against COX-II . This suggests that modifications to the structure can enhance efficacy.
  • Anti-inflammatory Research :
    • In vivo studies demonstrated that compounds similar to N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide showed significant reductions in inflammation markers compared to standard treatments like Celecoxib .
  • Microbial Inhibition Study :
    • Preliminary tests indicated antimicrobial activity against Gram-positive bacteria; however, the specific mechanisms remain under investigation .

Q & A

Q. What are the standard synthetic routes for this compound, and how can intermediates be validated?

The compound’s synthesis likely involves condensation of thiazolo[4,5-d]pyrimidine precursors with substituted acetamide moieties. For example, analogous thiazolo-pyrimidine derivatives are synthesized via benzylidene intermediate formation under reflux conditions using acetic acid or DMF as solvents . Key steps include:

  • Cyclocondensation : Reacting substituted pyrimidine cores with thiazole-forming agents (e.g., thiourea derivatives).
  • Acetamide coupling : Using coupling reagents like EDCI/HOBt for amide bond formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol. Validation of intermediates can be achieved via TLC monitoring and ¹H/¹³C NMR for functional group confirmation .

Q. How is the molecular structure of this compound characterized?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (δ 6.8–8.2 ppm), carbonyl groups (δ 165–175 ppm), and methyl/ethyl substituents .
  • X-ray crystallography : Single-crystal studies (e.g., R factor < 0.06) to resolve the thiazolo-pyrimidine core geometry and acetamide orientation .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).

Q. What safety protocols are recommended for handling this compound?

While specific data for this compound is limited, analogous acetamide derivatives require:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes. Consult a physician immediately .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for improved yield and purity?

Use Design of Experiments (DoE) to evaluate variables (temperature, solvent ratio, catalyst loading). For example:

  • Flow chemistry : Continuous-flow reactors enable precise control of residence time and temperature, reducing side reactions .
  • Statistical modeling : Response surface methodology (RSM) identifies optimal conditions (e.g., 80°C, 1:1.2 molar ratio, 48 hours) .
  • In-line analytics : Real-time HPLC or IR monitoring for rapid feedback .

Q. What mechanistic insights exist for the cyclocondensation and acetamide coupling steps?

  • Cyclocondensation : Likely proceeds via nucleophilic attack of the thiazole sulfur on the pyrimidine carbonyl, followed by dehydration. Substituents on the phenyl rings (e.g., 4-methyl) influence electron density and reaction kinetics .
  • Acetamide coupling : Carbodiimide-mediated activation forms an active ester intermediate, with DMAP accelerating acylation .
  • Kinetic studies : Use <sup>13</sup>C labeling or <sup>19</sup>F NMR probes (if fluorinated analogs exist) to track intermediate formation .

Q. How can computational methods aid in predicting biological activity or metabolic pathways?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or enzymes with ATP-binding pockets).
  • ADMET prediction : Tools like SwissADME assess solubility, permeability, and cytochrome P450 metabolism.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with observed activity data from analogs .

Q. How can structural analogs be designed to enhance pharmacological properties?

  • Bioisosteric replacement : Substitute the 4-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) to improve target binding.
  • Prodrug strategies : Introduce hydrolyzable esters (e.g., ethyl to pivaloyloxymethyl) to enhance oral bioavailability.
  • Metabolic stability : Replace labile methyl groups with deuterated or fluorinated analogs to slow CYP450 degradation .

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